1,2,4,6,7,8-Hexachlorodibenzofuran
Overview
Description
1,2,4,6,7,8-Hexachlorodibenzofuran is a polychlorinated dibenzofuran, a class of compounds known for their environmental persistence and potential toxicity. These compounds are often by-products of industrial processes involving chlorinated compounds and are known to be environmental pollutants .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4,6,7,8-Hexachlorodibenzofuran can be synthesized through the chlorination of dibenzofuran. This process involves the reaction of dibenzofuran with chlorine gas under controlled conditions to introduce chlorine atoms at specific positions on the dibenzofuran molecule .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-resolution gas chromatography and high-resolution mass spectrometry (HRGC/HRMS) to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 1,2,4,6,7,8-Hexachlorodibenzofuran undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can result in less chlorinated compounds .
Scientific Research Applications
1,2,4,6,7,8-Hexachlorodibenzofuran has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of polychlorinated dibenzofurans in various chemical reactions.
Biology: It is used to investigate the toxicological effects of polychlorinated dibenzofurans on biological systems.
Medicine: It is studied for its potential role in disrupting endocrine functions and its effects on human health.
Industry: It is used as a reference standard in environmental monitoring and analysis.
Mechanism of Action
1,2,4,6,7,8-Hexachlorodibenzofuran exerts its effects by binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator. Upon binding, the receptor translocates to the nucleus and binds to the xenobiotic response element (XRE) promoter region of target genes. This leads to the activation of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the cytochrome P450 1A1 (CYP1A1) gene .
Comparison with Similar Compounds
- 1,2,3,4,7,8-Hexachlorodibenzofuran
- 1,2,3,6,7,8-Hexachlorodibenzofuran
- 2,3,4,6,7,8-Hexachlorodibenzofuran
Uniqueness: 1,2,4,6,7,8-Hexachlorodibenzofuran is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological activity. Compared to other hexachlorodibenzofurans, it may exhibit different toxicological profiles and environmental behaviors .
Properties
IUPAC Name |
1,2,4,6,7,8-hexachlorodibenzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl6O/c13-4-1-3-7-8(16)5(14)2-6(15)12(7)19-11(3)10(18)9(4)17/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDDYGBBKXIHRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=C(C(=CC(=C3Cl)Cl)Cl)OC2=C(C(=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00217893 | |
Record name | 1,2,4,6,7,8-Hexachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00217893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67562-40-7 | |
Record name | 1,2,4,6,7,8-Hexachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067562407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4,6,7,8-Hexachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00217893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4,6,7,8-HEXACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K8ZFG7183 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.